molecular formula C14H15NO7 B1212616 Isotan B

Isotan B

Cat. No. B1212616
M. Wt: 309.27 g/mol
InChI Key: KGXOHVOUKNLUNP-VFJKSUPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isotan B is a C-glycosyl compound.

Scientific Research Applications

1. Thermoelectric Energy Conversion

Isotan (Cu55Ni44Mn1) is recognized for its exceptional thermoelectric properties, evidenced by a power factor of up to 60 W cm-1 K-2 at elevated temperatures. Despite its widespread use in thermoelements for temperature measurement, its high thermal conductivity (~70 W cm-1 K-2) has limited further exploration as a thermoelectric material. Research has focused on enhancing its thermoelectric performance through the substitution of Cu and Ni with heavy elements like Sn and W, assessed through various methods such as arc-melting, scanning electron microscopy, and X-ray diffraction (Steinhoff et al., 2021).

2. Combustion Characteristics of Biofuels

Iso-pentanol, a next-generation biofuel, demonstrates significant potential as an alternative fuel in combustion engines. Studies involving shock tube ignition, rapid compression machines, and various reactors have been conducted to understand its combustion characteristics, including ignition delay times and flame speed data. These findings are pivotal for comprehending the combustion behavior of higher alcohols, contributing to the development of alternative fuels (Sarathy et al., 2013).

3. Biosensors for Biofuel Production

In the context of isobutanol, a promising biofuel, the establishment of a BmoR-based biosensor has been a significant advancement. This biosensor facilitates the screening of isobutanol overproducer strains, enhancing isobutanol production efficiency. Such innovations are vital in the field of biofuel research and production, providing a method to optimize strain selection for higher biofuel yields (Yu et al., 2019).

properties

Molecular Formula

C14H15NO7

Molecular Weight

309.27 g/mol

IUPAC Name

1H-indol-3-yl (3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylate

InChI

InChI=1S/C14H15NO7/c16-6-14(20)12(18)10(17)11(22-14)13(19)21-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-12,15-18,20H,6H2/t10-,11?,12+,14-/m1/s1

InChI Key

KGXOHVOUKNLUNP-VFJKSUPXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)OC(=O)C3[C@H]([C@@H]([C@](O3)(CO)O)O)O

SMILES

C1=CC=C2C(=C1)C(=CN2)OC(=O)C3C(C(C(O3)(CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OC(=O)C3C(C(C(O3)(CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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